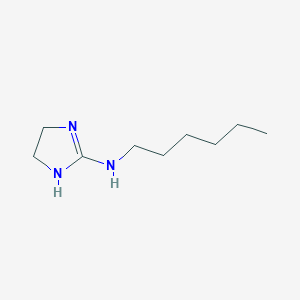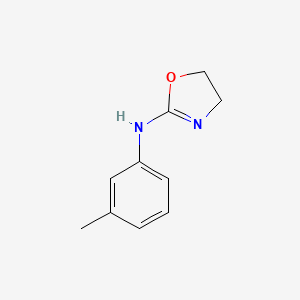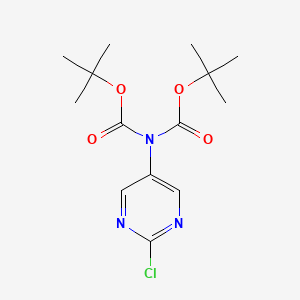
tert-Butyl (tert-butoxycarbonyl)(2-chloropyrimidin-5-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (tert-butoxycarbonyl)(2-chloropyrimidin-5-yl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a tert-butoxycarbonyl group, and a 2-chloropyrimidin-5-yl group. This compound is often used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (tert-butoxycarbonyl)(2-chloropyrimidin-5-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-chloropyrimidine. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a palladium catalyst in a solvent like 1,4-dioxane . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high purity and yield.
化学反応の分析
Types of Reactions
tert-Butyl (tert-butoxycarbonyl)(2-chloropyrimidin-5-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Substitution Reactions: The major products are substituted pyrimidines where the chlorine atom is replaced by the nucleophile.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
科学的研究の応用
tert-Butyl (tert-butoxycarbonyl)(2-chloropyrimidin-5-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism of action of tert-Butyl (tert-butoxycarbonyl)(2-chloropyrimidin-5-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and the nature of the target. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with metabolic processes.
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used in similar applications.
tert-Butyl (4-bromobutyl)carbamate: Another carbamate with a bromobutyl group instead of a chloropyrimidinyl group.
N-Boc-2-aminoacetaldehyde: A related compound with a Boc-protected amino group.
Uniqueness
tert-Butyl (tert-butoxycarbonyl)(2-chloropyrimidin-5-yl)carbamate is unique due to the presence of the 2-chloropyrimidin-5-yl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of complex molecules and in various research applications.
特性
分子式 |
C14H20ClN3O4 |
|---|---|
分子量 |
329.78 g/mol |
IUPAC名 |
tert-butyl N-(2-chloropyrimidin-5-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C14H20ClN3O4/c1-13(2,3)21-11(19)18(12(20)22-14(4,5)6)9-7-16-10(15)17-8-9/h7-8H,1-6H3 |
InChIキー |
BVSNEDLXXRZDED-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C1=CN=C(N=C1)Cl)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



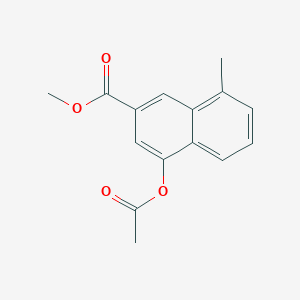
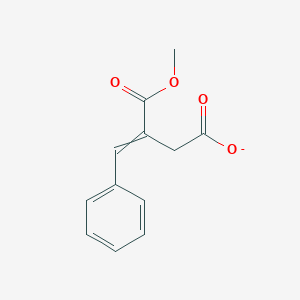
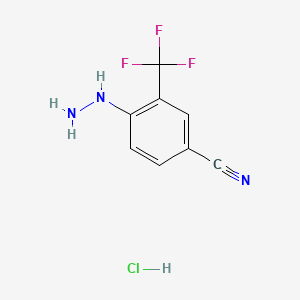
![5-Chloropyrazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B13932032.png)
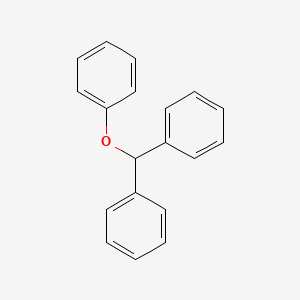

![3-(2-Propen-1-yl)[1,1'-biphenyl]-2,2'-diol](/img/structure/B13932039.png)
![1-(Phenylsulfonyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13932046.png)



